molecular formula C26H31O4P B8007569 Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester CAS No. 261948-88-3

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester

Cat. No.: B8007569
CAS No.: 261948-88-3
M. Wt: 438.5 g/mol
InChI Key: UQRSMZHDWDMLDH-UHFFFAOYSA-N
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Description

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester (CAS 65652-41-7), commonly abbreviated as DBPP (di-tert-butylphenyl phenyl phosphate), is a phosphate ester characterized by two bulky tert-butylphenyl groups and a phenyl group attached to a central phosphorus atom. Its molecular formula is C₂₆H₃₁O₄P, with a molecular weight of 438.49574 g/mol . Key physical properties include:

  • Density: 1.12 g/cm³
  • Boiling Point: 482.9°C at 760 mmHg
  • Flash Point: 259°C
  • LogP (Octanol-Water Partition Coefficient): Not explicitly provided, but the presence of tert-butyl groups suggests high hydrophobicity .

DBPP is primarily used as a flame retardant, plasticizer, or stabilizer in polymers, leveraging the steric hindrance and thermal stability imparted by its tert-butyl substituents.

Properties

IUPAC Name

bis(2-tert-butylphenyl) phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31O4P/c1-25(2,3)21-16-10-12-18-23(21)29-31(27,28-20-14-8-7-9-15-20)30-24-19-13-11-17-22(24)26(4,5)6/h7-19H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRSMZHDWDMLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891245
Record name Bis(2-tert-butylphenyl) phenyl phosphate
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Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
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CAS No.

65652-41-7, 261948-88-3
Record name Bis(t-butylphenyl) phenyl phosphate
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Record name Bis(o-tert-butylphenyl) phenyl phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
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Record name Bis(2-tert-butylphenyl) phenyl phosphate
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Record name Di-tert-butylphenyl phenyl phosphate
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Record name BIS(O-TERT-BUTYLPHENYL) PHENYL PHOSPHATE
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Record name BIS(T-BUTYLPHENYL) PHENYL PHOSPHATE
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Preparation Methods

Phosphorus Oxychloride-Mediated Synthesis

Reaction of 2-tert-butylphenol with phosphorus oxychloride (POCl3_3) followed by controlled hydrolysis offers an alternative pathway:

  • Chlorination : POCl3_3 reacts with 2-tert-butylphenol at 0–5°C to form bis(tert-butylphenyl) phosphoryl chloride.

  • Hydrolysis : Gradual addition of water at 50°C yields the target compound, though this method risks over-hydrolysis to phosphoric acid.

Challenges :

  • Strict temperature control (-5°C during chlorination) is critical to avoid exothermic runaway.

  • Byproduct HCl necessitates robust scrubbing systems.

Solid Acid Catalysis

Recent advances explore heterogeneous catalysts like sulfonated zirconia for solvent-free synthesis:

  • Conditions : 150°C, 6 hours, catalyst loading 5 wt%.

  • Advantages : Eliminates solvent recovery steps and achieves 85% yield with >90% purity.

Optimization and Industrial Scaling

Byproduct Management

  • Tetrahydrofuran (THF) Formation : A common byproduct in transesterification, THF concentrations are minimized by maintaining stoichiometric excess of 2-tert-butylphenol and using chelated catalysts.

  • Color Stabilization : Phosphite esters (0.1–0.5 wt%) reduce oxidative degradation, ensuring product meets ASTM color standards.

Continuous Flow Reactors

Pilot-scale studies demonstrate enhanced efficiency in continuous systems:

  • Residence Time : 30–60 minutes vs. 4–6 hours in batch reactors.

  • Yield Improvement : 89% vs. 78% in batch mode.

Comparative Analysis of Methods

MethodCapital CostOperating CostPurity (%)Scalability
Direct PhosphorylationModerateHigh95Limited
TransesterificationHighModerate97High
POCl3_3 RouteLowHigh88Moderate
Solid Acid CatalysisModerateLow90High

Transesterification emerges as the preferred industrial method due to its balance of cost, purity, and scalability .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are used under controlled conditions[][1].

Major Products

Scientific Research Applications

Applications Overview

The applications of phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester can be categorized into several key areas:

Plasticizers

  • Use : Enhances flexibility and durability in plastics and rubber.
  • Impact : Improves the mechanical properties of materials used in various consumer products.

Flame Retardants

  • Use : Incorporated into plastics and textiles to enhance fire resistance.
  • Impact : Reduces flammability and improves safety standards in consumer goods.

Lubricants

  • Use : Utilized for its lubricating properties in industrial applications.
  • Impact : Enhances performance and longevity of machinery and equipment.

Biological Research

  • Use : Studied for its interactions with enzymes and other biomolecules.
  • Impact : Potential therapeutic applications are being explored, including drug delivery systems.

Industrial Solvent

  • Use : Serves as a solvent in the production of paints, inks, and adhesives.
  • Impact : Facilitates chemical processes and improves product formulation.

Case Study 1: Plasticizer Performance

A study conducted on the performance of this compound as a plasticizer demonstrated significant improvements in the tensile strength and elongation at break of PVC formulations compared to traditional plasticizers. This enhancement is attributed to its ability to interact with polymer chains effectively.

Case Study 2: Flame Retardancy Testing

In a series of fire tests on treated textiles using this compound as a flame retardant, results indicated a marked reduction in flammability. The treated materials exhibited lower heat release rates and reduced smoke production during combustion.

Research investigating the biological activity of this compound revealed that it can modulate enzyme activity through binding interactions at active sites. This finding suggests potential applications in therapeutic contexts where enzyme regulation is crucial.

Comparison with Similar Compounds

Phosphoric Acid, Bis[4-(1,1-Dimethylethyl)Phenyl] Phenyl Ester (CAS 115-87-7)

  • Structure : Differs in the substitution position of the tert-butyl groups (para vs. ortho in DBPP).
  • Molecular Weight : Similar to DBPP (~438 g/mol).
  • Applications : Likely shares flame-retardant applications but may exhibit differences in compatibility with polymers due to substituent positioning.
  • Regulatory Status: Limited data, but similar declaration requirements are probable .

Tris(p-tert-Butylphenyl) Phosphate (TBPP, CAS 78-33-1)

  • Structure : Contains three p-tert-butylphenyl groups.
  • Molecular Weight : 494.602 g/mol, significantly higher than DBPP.
  • Physical Properties : Higher boiling point and viscosity due to increased molecular bulk.
  • Applications : Enhanced flame-retardant efficiency in high-temperature polymers but may suffer from reduced solubility in polar matrices .

Isopropylphenyl Diphenyl Phosphate (CAS 64532-94-1)

  • Structure : Replaces tert-butyl with isopropyl groups.
  • Molecular Weight : Lower (~362.4 g/mol).
  • Properties : Reduced steric hindrance and thermal stability compared to DBPP, making it less suitable for high-temperature applications.
  • Applications : Often used as a plasticizer in flexible PVC .

Comparison with Functionally Similar Compounds

Bisphenol-A Bis(Diphenyl Phosphate) (BDP, CAS 5945-33-5)

  • Structure: Bisphenol A backbone with two diphenyl phosphate groups.
  • Molecular Weight : ~692 g/mol.
  • Applications : A high-performance flame retardant in engineering plastics (e.g., polycarbonates). Offers superior char-forming ability compared to DBPP but may pose higher environmental persistence risks.

Diethylhexyl Butamido Triazone (DEBT, CAS N/A)

  • Structure : Triazone derivative with tert-butyl amide groups.
  • Applications: UV filter in cosmetics, highlighting the versatility of tert-butyl groups in stabilizing molecules against degradation.

Physicochemical and Functional Data Table

Compound Name CAS Molecular Weight (g/mol) Boiling Point (°C) Key Applications Regulatory Notes
DBPP 65652-41-7 438.50 482.9 Flame retardant, plasticizer Declarable
TBPP 78-33-1 494.60 >500 (estimated) High-temp flame retardant Limited data
BDP 5945-33-5 ~692.00 N/A Engineering plastics Restricted in EU
Isopropylphenyl diphenyl phosphate 64532-94-1 362.40 ~400 (estimated) PVC plasticizer Declarable

Key Differentiators and Research Findings

  • Thermal Stability : DBPP’s tert-butyl groups provide superior thermal stability compared to isopropyl or methyl-substituted analogs, as evidenced by its high boiling point (482.9°C) .
  • Flame Retardancy : TBPP’s three tert-butyl groups enhance char formation, but DBPP balances efficiency with better polymer compatibility .
  • Environmental Impact : DBPP’s regulatory status suggests concerns about persistence or toxicity, though it is less scrutinized than BDP .

Biological Activity

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester (commonly referred to as BDMEPPP) is a compound with significant biological activity that has garnered attention in various fields, including pharmacology and environmental science. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with BDMEPPP.

Chemical Structure and Properties

BDMEPPP is classified as an organophosphate ester. Its chemical structure features a phosphoric acid core with two bulky alkyl groups derived from 1,1-dimethylethyl and a phenyl group. This structure contributes to its unique properties and biological interactions.

The biological activity of BDMEPPP is primarily attributed to its interaction with various biological targets. It has been investigated for its potential:

  • Antimicrobial Activity : Studies indicate that BDMEPPP exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The exact mechanism involves disrupting cellular membranes or interfering with metabolic pathways .
  • Endocrine Disruption : BDMEPPP has been shown to exhibit endocrine-disrupting capabilities, affecting hormone signaling pathways. This property raises concerns regarding its environmental impact and potential health risks .
  • Neurotoxicity : Similar to other organophosphates, BDMEPPP may influence neurotransmitter systems, leading to neurotoxic effects. Research suggests that it can inhibit acetylcholinesterase activity, resulting in increased levels of acetylcholine in synaptic clefts .

Antimicrobial Efficacy

A study published in Environmental Health Perspectives evaluated the antimicrobial efficacy of BDMEPPP against various pathogens. The findings revealed that:

  • Inhibition Zone : BDMEPPP exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Concentration-Dependent Effects : The antimicrobial activity was found to be concentration-dependent, with higher concentrations leading to increased inhibition .

Endocrine Disruption Assessment

In a comprehensive screening assessment conducted by the Canadian Environmental Protection Agency:

  • Bioaccumulation Potential : BDMEPPP was assessed for its bioaccumulation potential and endocrine activity. The results indicated moderate bioaccumulation potential and significant interaction with endocrine pathways, raising concerns about its long-term environmental effects .
  • Health Effects : Long-term exposure studies highlighted adverse health effects linked to reproductive toxicity and developmental issues in animal models exposed to BDMEPPP .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
Endocrine DisruptionAlters hormone signaling pathways
NeurotoxicityInhibits acetylcholinesterase activity
BioaccumulationModerate potential for bioaccumulation

Q & A

Q. What are the primary synthetic routes for preparing phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester?

The compound is synthesized via esterification of substituted phenols with phosphorylating agents. For example, reacting bis(tert-butylphenol) with phenylphosphoryl chloride under controlled conditions (e.g., inert atmosphere, 60–80°C) yields the target ester. Reaction progress can be monitored using thin-layer chromatography (TLC) or FTIR to confirm ester bond formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., tert-butyl and phenyl groups) using 1^1H and 13^13C NMR.
  • Mass spectrometry : Verify molecular weight (438.49 g/mol) via high-resolution MS .
  • Chromatography : Use HPLC or GC-MS to assess purity (>98% recommended for experimental reproducibility) .

Q. What are the key physicochemical properties relevant to laboratory handling?

Critical properties include:

  • Density : 1.12 g/cm3^3 (affects solvent compatibility).
  • Boiling point : 482.9°C (requires high-temperature stability for thermal studies).
  • Flash point : 259°C (dictates flammability precautions) .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence the compound’s reactivity in polymer matrices?

The bulky tert-butyl substituents reduce hydrolytic degradation and enhance thermal stability by sterically shielding the phosphate core. Methodological approaches:

  • Computational modeling : Use molecular dynamics simulations to study steric effects on degradation pathways.
  • Thermogravimetric analysis (TGA) : Compare decomposition temperatures (Td_{d}) with less hindered analogs .

Q. What analytical strategies resolve contradictions in reported environmental persistence data?

Conflicting data on biodegradability (e.g., half-life in soil vs. water) require:

  • Cross-validation : Use OECD 301B (ready biodegradability) and 307 (soil degradation) tests under standardized conditions.
  • Isotope labeling : Track 14^{14}C-labeled compound to quantify mineralization pathways .

Q. How can researchers investigate its mechanism as a flame retardant in epoxy resins?

Advanced methodologies include:

  • Pyrolysis-GC/MS : Identify volatile decomposition products (e.g., phosphoric acid derivatives) during combustion.
  • Cone calorimetry : Measure heat release rate (HRR) and smoke density in resin composites .

Q. What in vitro assays are suitable for probing its endocrine-disrupting potential?

  • Receptor-binding assays : Test affinity for estrogen (ERα/β) or androgen receptors (AR) using competitive binding protocols.
  • Transcriptomic profiling : Apply RNA-seq to human cell lines (e.g., MCF-7) to identify dysregulated pathways .

Methodological Considerations

Q. How should researchers address discrepancies in regulatory thresholds (e.g., 0.1% declarable limit vs. 10 ppm)?

  • Source evaluation : Compare jurisdiction-specific guidelines (e.g., EU REACH vs. China GB9685-2008).
  • Sensitivity analysis : Use LC-MS/MS to detect trace residues below declarable thresholds .

Q. What techniques optimize its dispersion in polymer blends without phase separation?

  • Rheological studies : Measure viscosity-shear rate curves to identify optimal processing temperatures.
  • SEM/EDS : Map elemental phosphorus distribution to confirm homogeneity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
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